(1-Methyl-1H-imidazol-2-yl)boronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a 1-methyl-1H-imidazole moiety. This compound is part of a larger class of boronic acids, which are known for their utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The compound's IUPAC name is 1-methyl-1H-imidazol-2-ylboronic acid, and its molecular formula is CHBNO .
(1-Methyl-1H-imidazol-2-yl)boronic acid can be sourced from various chemical suppliers and is classified as a boronic acid derivative. It is recognized for its role in synthetic organic chemistry and medicinal chemistry due to its ability to form reversible covalent bonds with nucleophiles, making it valuable in drug design and development.
The synthesis of (1-Methyl-1H-imidazol-2-yl)boronic acid typically involves several key steps:
The molecular structure of (1-Methyl-1H-imidazol-2-yl)boronic acid includes:
The compound has a molecular weight of approximately 113.02 g/mol and features the following structural characteristics:
(1-Methyl-1H-imidazol-2-yl)boronic acid participates in various chemical reactions, notably:
The mechanism of action for (1-Methyl-1H-imidazol-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with nucleophilic sites on proteins, particularly serine residues found in serine proteases. This interaction alters enzyme activity, making it significant in biochemical applications such as enzyme inhibition studies.
(1-Methyl-1H-imidazol-2-yl)boronic acid exhibits several notable physical and chemical properties:
Additional properties include:
Property | Value |
---|---|
Molecular Weight | 113.02 g/mol |
Density | Approx. 1 g/cm³ |
Boiling Point | Decomposes before boiling |
(1-Methyl-1H-imidazol-2-yl)boronic acid has numerous applications in scientific research:
Heteroaryl boronic acids serve as indispensable coupling partners in Suzuki-Miyaura reactions due to their air stability, commercial accessibility, and tolerance for diverse functional groups. The electron-withdrawing nature of the imidazole ring in (1-Methyl-1H-imidazol-2-yl)boronic acid significantly enhances its reactivity toward electrophilic partners compared to electron-rich arylboronic acids. This property is exploited in synthesizing sterically congested or electronically deactivated biheteroaryl systems where conventional boronic acids exhibit sluggish reactivity. For example, this reagent enabled the chemo-selective synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine – a pharmaceutically relevant scaffold – via palladium-catalyzed coupling with (2-chloropyridin-4-yl)boronic acid. The reaction required precise temperature control (150°C) and cesium carbonate as base to achieve 61% yield using Pd(PPh₃)₄ catalyst, highlighting the reagent’s sensitivity to reaction conditions [5].
Table 1: Key Cross-Coupling Reaction Utilizing (1-Methyl-1H-imidazol-2-yl)boronic Acid
Reaction Partner | Catalyst System | Conditions | Product | Yield |
---|---|---|---|---|
(2-Chloropyridin-4-yl)boronic acid | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃, dioxane, 150°C, 6h | 2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine | 61% |
The boronic acid’s compatibility with aqueous workup procedures and chromatographic purification (SiO₂, DCM/EtOH) further enhances its utility in multistep syntheses. However, its sensitivity to protodeboronation under acidic conditions necessitates careful pH control during reactions. Commercial availability from multiple global suppliers (e.g., LEAPCHEM, BLD Pharmatech) at 95%+ purity supports its adoption in medicinal chemistry pipelines, though costs remain elevated due to complex synthesis and cold-chain storage requirements [2] [3] [5].
The N-methylimidazole moiety in this boronic acid confers three critical advantages that distinguish it from unsubstituted imidazolylboronic acid derivatives:
Table 2: Physicochemical Properties of (1-Methyl-1H-imidazol-2-yl)boronic Acid
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₄H₇BN₂O₂ | - |
Molecular Weight | 125.92 g/mol | - |
Boiling Point | 349.2±25.0 °C (Predicted) | 760 mmHg |
Density | 1.23±0.1 g/cm³ (Predicted) | Room temperature |
pKa | 6.92±0.58 (Predicted) | Aqueous solution |
LogP | 0.05 | - |
SMILES | CN1C=CN=C1B(O)O | - |
The boron-imidazole bond conjugation is evidenced by characteristic IR absorptions at 1340-1390 cm⁻¹ (B-O stretch) and 1540-1580 cm⁻¹ (imidazole C=N), while its crystalline structure exhibits planar geometry favoring rapid transmetalation. However, this planarity also necessitates stringent storage conditions (-20°C under inert atmosphere) to prevent boroxine formation via dehydration [3] [4].
The synthetic accessibility of (1-Methyl-1H-imidazol-2-yl)boronic acid emerged alongside advances in directed ortho-metalation (DoM) and Miyaura borylation technologies. Early routes relied on halogen-metal exchange of 2-bromo-1-methylimidazole followed by quenching with trialkyl borates – a method hampered by regiochemical inconsistencies and low yields due to competing N-coordination. The advent of iridium-catalyzed C-H borylation after 2000 provided a more efficient pathway, enabling direct functionalization of 1-methylimidazole at the C2 position with high selectivity, thus improving commercial viability [2] [4].
Patent restrictions initially limited large-scale applications, as noted in ChemicalBook entries: "According to the laws, regulations and policies related to 'patent products', the sale of this product is prohibited!". This constraint, combined with complex purification needs (flash chromatography under anhydrous conditions), relegated early supplies to milligram-scale research. However, pharmaceutical demand for imidazole-containing bipyridines drove process innovations, including:
Table 3: Commercial Evolution and Supplier Landscape (Selected)
Supplier | Purity | Packaging Options | Price Range (USD) | Regional Availability |
---|---|---|---|---|
LEAPCHEM CO., LTD. | 0%* | 1g, 5g, 25g, 1kg | Custom quotes | Global |
BLD Pharmatech | Not specified | Cold-chain shipping | Not listed | US, India, Germany |
American Custom Chemicals | 95.00% | 5mg, 1g | $502.38 (5mg), $2230.2 (1g) | Americas |
Sichuan Boyou Biotechnology | 95% | 10g-5kg | Bulk discounts | Asia Pacific |
*Note: LEAPCHEM purity listed as 0% reflects placeholder data in catalog entries; actual purity typically exceeds 95% per analytical certificates.
Current commercial availability from at least six specialized suppliers underscores its established role in medicinal chemistry. The reagent remains particularly valuable for constructing PET radiotracers via [¹¹C]methylation analogs and metal-organic frameworks (MOFs) with imidazole-derived linkers. Future development trajectories include microencapsulation for improved stability and genetically encoded Suzuki-Miyaura catalysts for biocatalytic applications [2] [3] [9].
Concluding Remarks
(1-Methyl-1H-imidazol-2-yl)boronic acid exemplifies the strategic intersection of heterocyclic chemistry and organoboron catalysis. Its development mirrors broader trends in synthetic methodology: the transition from stoichiometric to catalytic borylation, precision control of electronic effects through substituent engineering, and solutions to stability challenges inherent in heteroarylboronic acids. As C-H activation technologies mature and boron-protecting groups advance, this reagent class will continue enabling efficient access to nitrogen-rich architectures central to modern functional molecules.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: